3-Methyl-2-(phenylamino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-anilino-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-5-9-12(14(16)17)13(10)15-11-7-3-2-4-8-11/h2-9,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDSJNWASUESGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482977 | |
| Record name | 2-Anilino-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40961-11-3 | |
| Record name | 2-Anilino-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Methyl 2 Phenylamino Benzoic Acid
Direct Synthesis Strategies
The direct formation of the C-N bond between the aniline (B41778) and benzoic acid moieties is a key step in the synthesis of 3-methyl-2-(phenylamino)benzoic acid. The most common and effective methods for achieving this transformation are copper-catalyzed and palladium-catalyzed cross-coupling reactions.
Copper-Catalyzed Amination (Ullmann Reaction) Approaches
The Ullmann condensation is a classical and widely utilized method for the formation of carbon-nitrogen bonds, and it has been successfully applied to the synthesis of N-aryl anthranilic acids. nih.govnih.gov This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.
In the context of this compound, the synthesis is often achieved through the copper-catalyzed amination of 2-chloro-3-methyl-benzoic acid with aniline. researchgate.net The reaction is generally carried out under a nitrogen atmosphere and can be purified using column chromatography. researchgate.net A similar approach has been used for the synthesis of related compounds, such as 5-bromo-2-(phenylamino)benzoic acid, which was prepared by reacting 2,5-dibromobenzoic acid with aniline in the presence of a catalyst at 403 K. nih.gov The Ullmann reaction is a robust method that can be optimized by varying the copper source, base, and solvent.
Table 1: Representative Conditions for Copper-Catalyzed Amination (Ullmann Reaction)
| Starting Material (Halogenated Benzoic Acid) | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-chloro-3-methyl-benzoic acid | Aniline | Cu | K₂CO₃ | N,N-Dimethylformamide | Reflux | Not Specified | researchgate.net |
| 2,5-dibromobenzoic acid | Aniline | Not Specified | Not Specified | Not Specified | 130 | Not Specified | nih.gov |
| 2-chlorobenzoic acid | Various anilines | Cu/Cu₂O | K₂CO₃ | 2-ethoxyethanol (B86334) | 130 | up to 99 | researchgate.net |
| 2-bromobenzoic acid | Various anilines | CuI/ligand | K₂CO₃ | DMF | 100 | Good to High | nih.gov |
Palladium-Catalyzed C-N Coupling Protocols (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative to the Ullmann reaction for the construction of C-N bonds. acsgcipr.orgorganic-chemistry.orgresearchgate.net This palladium-catalyzed cross-coupling reaction generally proceeds under milder conditions and exhibits a broader substrate scope and functional group tolerance compared to its copper-catalyzed counterpart.
The synthesis of this compound via the Buchwald-Hartwig reaction would involve the coupling of a 2-halo-3-methylbenzoic acid (where the halogen is typically bromine or iodine) with aniline. The reaction is catalyzed by a palladium source, such as Pd(OAc)₂, in the presence of a suitable phosphine (B1218219) ligand and a base. orgsyn.orgnih.gov The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.govchemrxiv.org
Table 2: General Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Biarylphosphine Ligands (e.g., XPhos, SPhos) | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | orgsyn.orgnih.gov |
| Pd₂(dba)₃ | Josiphos Ligands | K₃PO₄ | Toluene | 100 | organic-chemistry.org |
| [Pd(allyl)Cl]₂ | TrixiePhos, XPhos | t-BuOLi, t-BuONa, Cs₂CO₃ | Toluene | Not Specified | nih.gov |
Precursor-Based Synthesis from Halogenated Benzoic Acid Derivatives
The synthesis of this compound invariably relies on precursors derived from halogenated benzoic acids. The most direct precursors are 2-halo-3-methylbenzoic acids, with 2-chloro- and 2-bromo-3-methylbenzoic acid being the most common starting materials for Ullmann and Buchwald-Hartwig reactions, respectively.
For instance, 2-chloro-3-methyl-benzoic acid serves as a key precursor in copper-catalyzed amination reactions. researchgate.net Similarly, 2,5-dibromobenzoic acid has been used to synthesize the corresponding 5-bromo-N-phenylanthranilic acid, demonstrating the utility of dihalogenated precursors for creating further diversity. nih.gov The regioselectivity of these reactions is a critical consideration, especially when multiple halogen substituents are present on the benzoic acid ring.
Derivatization and Analog Generation
The core structure of this compound can be readily modified to generate a library of analogs for various applications, including structure-activity relationship (SAR) studies. Common derivatization strategies include modifications at the carboxylic acid group and the introduction of substituents on the aromatic rings.
Esterification and Amidation Reactions to Form Related Compounds
The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations can alter the physicochemical properties of the parent compound, such as solubility and bioavailability.
Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, methyl esters of related 2-phenylamino-benzoic acid derivatives have been synthesized. researchgate.net Amidation involves the coupling of the carboxylic acid with an amine, often facilitated by a coupling agent to form an amide bond. A study on 3-(aminooxalyl-amino)- and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives showcases the formation of amides from the parent amino-benzoic acid structure. researchgate.net Benzoic acid itself has been shown to catalyze transamidation reactions, which could be a potential route for derivatization. sci-hub.se
Table 3: Examples of Esterification and Amidation of Phenylaminobenzoic Acid Scaffolds
| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Esterification | 3-Amino-2-phenylamino-benzoic acid, Methanol | Not Specified | Methyl ester | researchgate.net |
| Amidation | 3-(Ethoxyoxalyl-amino)-2-phenylamino-benzoic acid, Ammonia/Alkylamine | Ethanol, heat | Amide | researchgate.net |
| Amidation | 2-(Sulfonamido)benzoic acid, Aniline | T3P | Benzamide (B126) | nih.gov |
| Transamidation | Benzamide, Benzylamine | Benzoic acid (catalyst), p-xylene, 130°C | N-Benzylbenzamide | sci-hub.se |
Introduction of Diverse Substituents for Structure-Activity Exploration
To explore the structure-activity relationships of this compound, diverse substituents can be introduced onto either the benzoic acid ring or the phenylamino (B1219803) ring. This allows for the systematic investigation of how different electronic and steric properties of the substituents affect the biological activity or material properties of the resulting analogs.
For instance, a study on 3-(aminooxalyl-amino)- and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives explored the impact of various substituents on the phenylamino moiety on their anti-inflammatory and analgesic activities through QSAR analysis. researchgate.net Another study focused on 2-sulfonamidebenzamides as allosteric modulators, where different substituents were introduced on both phenyl rings to probe the SAR. nih.gov These studies highlight the importance of systematic structural modification in the development of new functional molecules.
Synthesis of Poly-substituted Benzoic Acid Analogues
The synthesis of poly-substituted analogues of this compound is a key area of research, primarily aimed at investigating how different substitution patterns influence the compound's chemical and physical properties, such as polymorphism. uky.edu The primary synthetic route employed for these analogues is the Ullmann condensation, a well-established copper-catalyzed reaction for the formation of carbon-nitrogen bonds. uky.edunih.gov
This methodology involves the coupling of a substituted or unsubstituted aniline with 2-chloro-3-methylbenzoic acid. The reaction is typically carried out in the presence of a copper catalyst, often a combination of copper powder and copper(I) oxide, and a base such as potassium carbonate (K2CO3). rsc.org The choice of solvent is crucial, with high-boiling point solvents like 2-ethoxyethanol being used to facilitate the reaction at elevated temperatures, often under reflux conditions. rsc.org
By varying the substituent on the aniline reactant, a range of poly-substituted this compound analogues can be produced. For instance, using aniline, o-toluidine, m-toluidine, and p-toluidine (B81030) allows for the synthesis of analogues with no substituent or with a methyl group at the ortho, meta, or para position of the phenylamino ring, respectively. rsc.org These systematic variations are instrumental in studying structure-property relationships. uky.edu
The general scheme for this synthesis is as follows:
Scheme 1: General synthesis of this compound analogues via Ullmann condensation.
A summary of the synthesis for several analogues is presented in the table below, detailing the specific aniline used and the corresponding product yield.
| Product Name | Aniline Reactant | Yield (%) | Reference |
|---|---|---|---|
| This compound | Aniline | 37.9 | rsc.org |
| 3-Methyl-2-(o-tolylamino)benzoic acid | o-Toluidine | Not specified | rsc.org |
| 3-Methyl-2-(m-tolylamino)benzoic acid | m-Toluidine | 17.1 | rsc.org |
| 3-Methyl-2-(p-tolylamino)benzoic acid | p-Toluidine | Not specified | rsc.org |
An alternative to the traditional Ullmann condensation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org This modern method is known for its high efficiency and broad substrate scope, allowing for the coupling of various aryl halides with amines under relatively mild conditions. wikipedia.org While the Ullmann reaction remains a common method for synthesizing these specific benzoic acid analogues, the Buchwald-Hartwig reaction represents a powerful alternative for constructing C-N bonds in related systems. nih.govrsc.org
Optimization of Reaction Conditions and Purification Techniques
The successful synthesis of this compound and its analogues is highly dependent on the optimization of reaction conditions and the application of effective purification techniques to isolate the target compound in high purity.
Optimization of Reaction Conditions:
The efficiency and yield of the Ullmann condensation for producing these compounds are influenced by several factors, including the catalyst system, base, solvent, temperature, and reaction time. rsc.org
Catalyst: A combination of copper (Cu) powder and copper(I) oxide (Cu2O) is frequently used as the catalyst system. rsc.org The presence of both species is thought to be beneficial for the catalytic cycle.
Base: An inorganic base like potassium carbonate (K2CO3) is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the amine. rsc.org
Solvent: High-boiling point polar aprotic solvents, such as 2-ethoxyethanol, are employed to achieve the necessary reaction temperatures (e.g., 130°C) for the coupling to proceed efficiently. rsc.org
Temperature and Time: The reaction is typically run at reflux for an extended period, often 24 hours, under an inert atmosphere (e.g., nitrogen) to ensure the completion of the reaction and prevent oxidation. uky.edursc.org
The table below summarizes a set of reported reaction conditions for the synthesis of the parent compound, this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Starting Halide | 2-chloro-3-methylbenzoic acid | rsc.org |
| Amine | Aniline | rsc.org |
| Catalyst | Cu powder / Cu2O | rsc.org |
| Base | K2CO3 | rsc.org |
| Solvent | 2-ethoxyethanol | rsc.org |
| Temperature | 130°C (Reflux) | rsc.org |
| Time | 24 hours | rsc.org |
Purification Techniques:
Post-reaction workup and purification are critical steps for obtaining pure this compound. The typical procedure involves multiple stages. rsc.org
Precipitation: After cooling, the reaction mixture is poured into water. The crude product is then precipitated by acidifying the aqueous solution with a dilute acid, such as hydrochloric acid (HCl). rsc.org This step separates the acidic product from neutral and basic impurities.
Extraction: For related syntheses like the Buchwald-Hartwig amination, a standard workup involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. orgsyn.org The organic layer is then washed sequentially with acidic and basic aqueous solutions (e.g., HCl and NaHCO3) and brine to remove various impurities. orgsyn.org
Chromatography: Column chromatography is a standard and effective method for purifying the crude product. uky.edursc.org Silica gel is used as the stationary phase, and a suitable eluent system is chosen to separate the desired compound from byproducts and unreacted starting materials. orgsyn.org
Recrystallization: The final step to achieve high purity is often recrystallization from an appropriate solvent. rsc.org For analogues used in polymorphism studies, slow evaporation of a solution (e.g., in ethyl acetate) is also employed to grow single crystals suitable for X-ray diffraction analysis. nih.gov
These optimized conditions and rigorous purification protocols are essential for synthesizing high-quality materials for further research and application. uky.edursc.org
Advanced Structural Elucidation and Solid State Characterization
Spectroscopic Characterization for Molecular Structure Determination
Spectroscopic methods are fundamental in confirming the molecular structure of 3-Methyl-2-(phenylamino)benzoic acid by probing the chemical environment of its atoms and the vibrations of its bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would characteristically show signals for the methyl protons, the aromatic protons on both the benzoic acid and the aniline (B41778) rings, and the acidic proton of the carboxylic acid group, as well as the amine proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic rings.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, distinct signals are expected for the methyl carbon, the carboxyl carbon, and the various aromatic carbons. docbrown.info The positions of these signals are indicative of the carbon's local electronic environment. For instance, the carboxyl carbon (C=O) typically appears significantly downfield (at a higher ppm value) due to the deshielding effect of the attached oxygen atoms. docbrown.info
| Table 1: Predicted NMR Data for this compound | |
|---|---|
| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity |
| ¹H | - CH₃: Singlet
|
| ¹³C | - CH₃
|
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. uky.edu A broad band is typically observed for the O-H stretch of the carboxylic acid group, often overlapping with the N-H stretching vibration. uliege.be Sharp peaks corresponding to C-H stretching of the aromatic rings and the methyl group are also present. The C=O stretching of the carboxylic acid group gives rise to a strong absorption band. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibrations of the aromatic rings typically produce strong signals in the Raman spectrum.
| Table 2: Key Vibrational Frequencies for this compound | |
|---|---|
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | ~2500-3300 (broad) |
| N-H stretch | ~3300-3500 |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-3000 |
| C=O stretch (carboxylic acid) | ~1680-1710 |
| C=C stretch (aromatic) | ~1450-1600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound.
Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. docbrown.info Common fragmentation pathways for benzoic acid derivatives involve the loss of small molecules like H₂O, CO, and CO₂. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule with high confidence. kobv.de This technique can distinguish between compounds with the same nominal mass but different chemical formulas.
| Table 3: Mass Spectrometry Data for this compound | |
|---|---|
| Analysis | Expected Result |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Key Fragment Ions (m/z) | Corresponding to losses of H₂O, CO, CO₂, and cleavage of the phenylamino (B1219803) group. |
Crystallographic Analysis of Solid Forms
Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing
SCXRD is the gold standard for determining the precise atomic arrangement in a crystalline solid. For this compound, SCXRD analysis reveals several key structural features. The molecule is generally non-planar, with a significant dihedral angle between the planes of the benzoic acid and aniline rings, primarily due to steric hindrance between the methyl group on the benzoic ring and the hydrogen atoms on the aniline ring. uky.edu
In the crystal lattice, molecules often form dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules, creating a characteristic acid-acid homosynthon. uky.edu The specific parameters of these hydrogen bonds, such as bond length and angle, can be precisely measured. uky.edu
Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorph Characterization
PXRD is a powerful technique for identifying crystalline phases and is particularly useful for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. uky.edursc.org Each polymorph will produce a unique PXRD pattern, characterized by a specific set of diffraction peaks at different 2θ angles. units.it By comparing the PXRD pattern of a sample to known patterns, the crystalline form can be identified. uky.edu This technique is crucial in pharmaceutical sciences for ensuring the consistency and quality of solid-state materials. units.it Studies have shown that related phenylaminobenzoic acids can exhibit polymorphism, and PXRD is a key tool in identifying and characterizing these different forms. uky.edu
| Table 4: Crystallographic Data for a Representative Form of this compound | |
|---|---|
| Parameter | Typical Observation |
| Crystal System | Dependent on polymorph |
| Space Group | Dependent on polymorph |
| Key Intermolecular Interaction | Carboxylic acid dimer formation via O-H···O hydrogen bonds. uky.edu |
| Molecular Conformation | Twisted, with a significant dihedral angle between the aromatic rings. uky.edu |
Polymorphism and Conformational Landscape Analysis
The solid-state properties of this compound and its derivatives are of significant interest due to their classification as conformationally flexible molecules, which are prone to polymorphism. rsc.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact its physicochemical properties. Research into this area aims to understand the structural factors that govern the formation of different polymorphs.
A study investigating a series of five 3-methyl-2-(phenylamino)benzoic acids (MPABAs) revealed varied polymorphic behavior. rsc.org In this research, one specific derivative, referred to as compound 5 , was found to exhibit significant polymorphism, yielding three distinct polymorphic forms (Forms I, II, and III) and a solvate. rsc.orguky.edu In contrast, four other related derivatives in the study (compounds 1-4 ) each crystallized in only a single form under the experimental conditions. rsc.orguky.edu
The comprehensive characterization of these solid forms was achieved through a combination of standard analytical techniques. rsc.orgrsc.org Single-crystal X-ray diffraction (SCXRD) was employed to determine the precise molecular and crystal structures of the polymorphs and the solvate. rsc.org Powder X-ray diffraction (PXRD) and Fourier-transform infrared (FT-IR) spectroscopy were used to confirm the identity and phase purity of the bulk materials. rsc.orguky.edu
Table 1: Identified Solid Forms of MPABA Compound 5
| Form | Type | Characterization Methods |
|---|---|---|
| 5-I | Polymorph | SCXRD, PXRD, FT-IR |
| 5-II | Polymorph | SCXRD, PXRD, FT-IR |
| 5-III | Polymorph | SCXRD, PXRD, FT-IR |
| 5-S | Solvate | SCXRD, PXRD, FT-IR |
This table summarizes the different solid forms identified for one of the this compound derivatives studied. rsc.orguky.edu
The tendency of fenamic acid derivatives to exhibit polymorphism is closely linked to their conformational flexibility. rsc.org For this compound, the molecule is inherently non-planar due to steric repulsion between the methyl group at the 3-position of the benzoic acid ring and the ortho-hydrogen atoms of the aniline ring. uky.edu This steric hindrance forces a twisted conformation.
Theoretical and experimental investigations, including conformational scans, have been conducted to understand the origin of polymorphism in these systems. rsc.orguky.edu These studies revealed that while conformational flexibility is a prerequisite for polymorphism, it is not the sole cause. rsc.orgrsc.org The research indicates that the specific substitution pattern and position on the aromatic rings are the critical determinants of whether a compound will exhibit multiple crystalline forms. rsc.orguky.edu The interplay between the molecule's ability to adopt different low-energy conformations and the efficiency of crystal packing ultimately governs the polymorphic landscape.
A defining feature in the crystal structures of this compound derivatives is the formation of robust supramolecular synthons, particularly the carboxylic acid-carboxylic acid homosynthon. uky.edunih.gov In the crystal structures of four derivatives within the studied MPABA series, individual molecules pair up to form centrosymmetric dimers through this well-established hydrogen bonding motif. uky.edu
Table 2: Hydrogen Bond Parameters for the Acid-Acid Homosynthon in Related MPABA Compounds
| Compound | O-H···O Bond Length (Å) | O-H···O Bond Angle (°) |
|---|---|---|
| 1 | 2.6206 (14) | 174.8 (3) |
| 2 | 2.648 (2) | 174.6 (3) |
| 3 | 2.657 (2) | 177.2 (3) |
| 4 | 2.641 (2) | 175.4 (3) |
Data from a study on four this compound derivatives, illustrating the consistent formation of the acid-acid homodimer. uky.edu
In addition to the primary acid-acid dimer, intramolecular N—H⋯O hydrogen bonds are also a common feature in the broader family of phenylaminobenzoic acids, contributing to the conformational rigidity of the individual molecules. nih.govnih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the intrinsic electronic properties of the molecule, providing a fundamental understanding of its structure, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and energetics of molecules. For 3-Methyl-2-(phenylamino)benzoic acid and its derivatives, DFT calculations, specifically at the M06-2X/6-311++G(d,p) level of theory, have been utilized to perform geometry optimizations and single-point energy calculations. uky.edu These calculations are crucial for understanding the molecule's preferred three-dimensional shape and the energy associated with it.
The nonplanar, or twisted, conformation of this compound is a key finding from these studies. This twisting arises from steric repulsion between the methyl group at the 3-position of the benzoic acid ring and the hydrogen atoms on the ortho positions of the aniline (B41778) ring. uky.edu In the solid state, individual molecules often pair up to form dimers through hydrogen bonds between their carboxylic acid groups, a feature whose parameters can be precisely calculated using DFT. uky.edu
| Property | Description |
| Methodology | DFT calculations are performed to find the lowest energy (most stable) conformation of the molecule. |
| Key Finding | The molecule adopts a twisted, nonplanar structure due to steric hindrance. |
| Energetics | Provides relative energies of different conformations and the stability of intermolecular arrangements like dimers. |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to explore the dynamic behavior of this compound, its conformational landscape, and the energetics of its crystal lattice.
Due to the presence of single bonds, the this compound molecule possesses conformational flexibility. Conformational scans are performed to systematically rotate specific dihedral angles and calculate the corresponding energy, revealing the molecule's potential energy surface. nih.gov For this class of compounds, full geometry optimizations and conformational searches have been carried out at the M06-2X/6-311++G(d,p) level of theory, often using a scan step size of 10 degrees. uky.edu This process identifies low-energy conformations (local minima) and the energy barriers between them. nih.gov Such scans have provided critical insights into the origins of polymorphism in substituted 3-Methyl-2-(phenylamino)benzoic acids, demonstrating how different stable conformations can lead to the formation of distinct crystal structures. uky.edursc.org
Lattice energy is the energy released when gaseous ions or molecules come together to form a crystal lattice. Calculating and comparing the lattice energies of different polymorphs is essential for assessing their relative thermodynamic stability. ucl.ac.uknih.gov While one polymorph may crystallize first (a metastable form), another may be more stable at all temperatures (the monotropic form). ucl.ac.uk Computational methods, often involving high-level quantum mechanical calculations, are used to build crystal energy landscapes. ucl.ac.uk These landscapes map out the set of crystal structures that are low enough in energy to be thermodynamically plausible as polymorphs. ucl.ac.uk For derivatives of this compound, understanding the lattice energy helps explain why multiple polymorphic forms can exist and provides a basis for predicting their stability order. rsc.orguky.edu
The primary interactions governing the crystal packing for this class of molecules are detailed below.
| Intermolecular Contact | Typical Percentage Contribution | Description |
| H···H | ~45% | Represents the most significant contribution, arising from the numerous hydrogen atoms on the molecular periphery. mdpi.com |
| C···H / H···C | ~10-20% | van der Waals interactions between carbon and hydrogen atoms, contributing significantly to crystal cohesion. |
| O···H / H···O | ~15-30% | Includes strong, directional hydrogen bonds (e.g., in carboxylic acid dimers) and other weaker contacts. mdpi.comresearchgate.net |
| C···C | ~10% | Corresponds to π–π stacking interactions between the aromatic rings, which are crucial for stabilizing the packed structure. mdpi.com |
Note: Percentage contributions are approximate and can vary based on the specific polymorph and molecular conformation.
Molecular Dynamics Simulations for Dynamic Behavior
Computational studies have been employed to understand the dynamic behavior and conformational flexibility of 3-methyl-2-(phenylamino)benzoic acids (MPABAs). uky.edursc.org To investigate the origins of polymorphism in these compounds, a conformational scan was performed. rsc.org This type of theoretical analysis provides insight into the molecule's flexibility, which is a key determinant of its solid-state properties. uky.edursc.org
In the case of MPABAs, the nonplanarity of the molecules is a significant feature of their dynamic behavior. uky.edu This deviation from a flat structure arises from steric repulsion between the methyl group at the 3-position of the benzoic acid ring and the ortho-hydrogen atoms on the aniline ring. uky.edu Theoretical evaluations, such as conformational scans, help to map the potential energy surface of the molecule, identifying low-energy conformations that are likely to be observed in different crystal forms. rsc.org It has been noted that while conformational flexibility is a prerequisite, the specific substitution pattern on the rings is the ultimate determinant of polymorphism in this class of compounds. uky.edursc.org Hirshfeld surface analysis and molecular dynamics simulations have also been used for the broader class of phenylamino-benzoic acids to study the intermolecular interactions that contribute to the stability of their crystal forms. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This method is instrumental in predicting the activity of new molecules and guiding the design of more potent therapeutic agents. researchgate.netbio-hpc.eu For derivatives of 2-phenylamino-benzoic acid, QSAR studies have been successfully conducted to correlate molecular descriptors with anti-inflammatory and analgesic activities. researchgate.net
Regression models are a cornerstone of QSAR studies, developed to predict the biological activity of compounds. researchgate.net For a series of sixteen derivatives of 2-phenylamino-benzoic acid, correlation analysis was performed between their anti-inflammatory and analgesic activities and various calculated molecular descriptors. researchgate.net The goal of developing these models is to use them for the in silico screening of novel compounds, which can accelerate the drug discovery process. nih.govresearchgate.net
The statistical quality of the developed QSAR models is crucial for their predictive power. nih.gov Key statistical parameters are used to validate the robustness and reliability of the regression equations. In a study of 2-phenylamino-benzoic acid derivatives, the models developed showed a significant correlation between the structural features of the compounds and their observed biological effects. researchgate.net
Table 1: Statistical Parameters for QSAR Regression Models
| Model | N | R | R² | F |
| Anti-inflammatory Activity | 16 | 0.941 | 0.885 | 23.08 |
| Analgesic Activity | 16 | 0.923 | 0.852 | 17.29 |
| N = Number of compounds in the set; R = Correlation coefficient; R² = Coefficient of determination; F = Fisher's test value. |
Analysis of the Influence of 3D Molecular Descriptors on Biological Activity
The three-dimensional structure of a molecule is critical to its interaction with biological targets. nih.govmdpi.com QSAR models have demonstrated that 3D molecular descriptors have a significant influence on the biological activity of 2-phenylamino-benzoic acid derivatives. researchgate.net These descriptors quantify various aspects of the molecule's 3D structure, such as shape, size, and electronic properties. mdpi.com
The analysis revealed that specific 3D descriptors, including those from the Radial Distribution Function (RDF) and 3D-Molecule Representation of Structures based on Electron diffraction (3D-MoRSE) classes, were particularly important. researchgate.net The inclusion of these descriptors in the regression models was key to achieving high correlation coefficients for both anti-inflammatory and analgesic activities. researchgate.net This indicates that the spatial arrangement of atoms and the distribution of electronic properties are crucial for the observed biological effects. researchgate.net
Table 2: Examples of 3D Molecular Descriptors Influencing Biological Activity
| Descriptor Class | Descriptor Code | Description |
| RDF | RDF035m | Radial Distribution Function - 3.5 / weighted by mass |
| RDF | RDF040u | Radial Distribution Function - 4.0 / unweighted |
| 3D-MoRSE | Mor15m | 3D-Molecule Representation of Structures based on Electron diffraction - signal 15 / weighted by mass |
| 3D-MoRSE | Mor20u | 3D-Molecule Representation of Structures based on Electron diffraction - signal 20 / unweighted |
| WHIM | G1m | Weighted Holistic Invariant Molecular - G1, weighted by mass |
Preclinical Pharmacological Investigations and Structure Activity Relationships Sar
Enzyme Inhibition Studies and Target Validation
The biological activity of a compound is often intrinsically linked to its ability to modulate the function of specific enzymes. Research into 3-Methyl-2-(phenylamino)benzoic acid and its structural analogs has revealed a pattern of interaction with several key enzymes, most notably the aldo-keto reductase family.
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, has emerged as a significant therapeutic target, particularly in the context of hormone-dependent cancers. While specific inhibitory data for this compound is not extensively detailed in the available literature, studies on the parent scaffold, (phenylamino)benzoic acid, provide significant insights.
Research has demonstrated that 3-(phenylamino)benzoic acid derivatives can be potent inhibitors of AKR1C3. nih.gov The positioning of the carboxylic acid group on the phenyl ring is a critical determinant of inhibitory activity and selectivity. nih.gov For instance, moving the carboxylic acid from the ortho to the meta position has been shown to significantly increase selectivity for AKR1C3 over its isoforms. nih.gov One study found that while the ortho-, meta-, and para-unsubstituted (phenylamino)benzoic acids had comparable IC50 values against AKR1C3 (1.5 µM, 0.94 µM, and 2.8 µM, respectively), the meta-isomer displayed a marked increase in selectivity. nih.gov
Table 1: Inhibitory Activity of Unsubstituted (Phenylamino)benzoic Acid Isomers
| Compound | Isomer | AKR1C3 IC50 (µM) | AKR1C2 IC50 (µM) | Selectivity Ratio (AKR1C2/AKR1C3) |
| 2 | ortho | 1.5 | 0.44 | 0.29 |
| 3 | meta | 0.94 | 13 | 14 |
| 4 | para | 2.8 | Not Reported | Not Reported |
Data sourced from a study on substituted 3-(phenylamino)benzoic acids. nih.gov
A crucial aspect of developing AKR1C3 inhibitors is achieving high selectivity over the closely related isoforms AKR1C1 and AKR1C2, which share over 86% sequence identity with AKR1C3. nih.gov These isoforms are involved in the reductive metabolism of steroids, and their non-selective inhibition could lead to undesirable effects. nih.gov
Structure-activity relationship (SAR) studies have revealed that a meta-arrangement of the carboxylic acid and the secondary amine on the benzoic acid ring is a key feature for conferring selectivity for AKR1C3 over AKR1C2. nih.gov For example, 3-(phenylamino)benzoic acid showed a 14-fold selectivity for AKR1C3 over AKR1C2. nih.gov This suggests that the specific substitution pattern of this compound, with its ortho-amino and meta-methyl substitutions relative to the carboxylic acid, would have a distinct selectivity profile that warrants further investigation.
AKR1C3 plays a pivotal role in two significant biochemical pathways: the biosynthesis of potent androgens and the metabolism of prostaglandins. nih.gov In androgen biosynthesis, AKR1C3 catalyzes the reduction of androstenedione (B190577) to testosterone. nih.gov In prostaglandin (B15479496) metabolism, it catalyzes the reduction of prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to 9α,11β-prostaglandin F2 (9α,11β-PGF2) and prostaglandin F2α (PGF2α), respectively. nih.gov By inhibiting AKR1C3, compounds like 3-(phenylamino)benzoic acid derivatives can disrupt these pathways, which is of therapeutic interest in conditions driven by excess androgen signaling or altered prostaglandin levels. nih.gov
Other Enzyme Targets (e.g., MEK, PTP1B, Slo2.1 Channels, Bacterial RNA Polymerase)
Investigations into the broader chemical class of benzoic acid derivatives have explored their activity against a range of other enzymatic targets. However, based on the reviewed scientific literature, there is no specific information available regarding the inhibitory activity of This compound against MEK, PTP1B, Slo2.1 channels, or bacterial RNA polymerase. While some phenylamino (B1219803) benzoic acid derivatives have been investigated as MEK inhibitors, and other benzoic acid compounds have been studied for their effects on PTP1B and bacterial RNA polymerase, these findings cannot be directly extrapolated to this compound without specific experimental data. Similarly, while fenamates, a class of N-phenylanthranilic acids, have been shown to activate Slo2.1 channels, the activity of this compound on this target is not documented.
Mechanistic Insights into Biological Activity
The biological activity of 3-(phenylamino)benzoic acid derivatives as AKR1C3 inhibitors is rooted in their specific molecular interactions within the enzyme's active site. The crystal structure of AKR1C3 in complex with the related compound, flufenamic acid, reveals that the carboxylic acid group is anchored in the active site's oxyanion hole through hydrogen bonding. nih.gov The secondary amine also forms hydrogen bond interactions with the nicotinamide (B372718) ring of the NADP+ cofactor. nih.gov
The selectivity of these compounds for AKR1C3 over other isoforms is thought to arise from differences in a specific subpocket within the active site. nih.gov This pocket is larger and has a different shape and polarity in AKR1C3 compared to AKR1C1 and AKR1C2. nih.gov These structural differences allow for the design of inhibitors with substituents that can exploit these unique features, leading to enhanced selectivity. The inhibitory potency of 4'-substituted 3-(phenylamino)benzoic acids has been shown to correlate with the electronic effects of the substituents and the pKa of the carboxylic acid and secondary amine groups. nih.gov
Binding Affinity and Potency Determination (IC₅₀, Kᵢ Values)
Quantitative data on the binding affinity and potency of this compound, specifically its IC₅₀ and Kᵢ values, are not extensively detailed in the currently available public literature. However, the broader class of N-phenylanthranilic acid derivatives, often referred to as fenamates, has been studied, providing insights into the potential activity of this compound.
For instance, various fenamates have been shown to be low-potency partial agonists of Slo2.1 channels, with EC₅₀ values ranging from 80 µM to 2.1 mM. nih.gov The parent molecule for this class, N-phenylanthranilic acid, activates Slo2.1 channels with an EC₅₀ value of 0.79 ± 0.03 mM. nih.gov The potency and efficacy of fenamates can vary based on their substitution patterns. For example, while niflumic acid is less potent, it exhibits greater maximal efficacy compared to meclofenamic acid, which is a more potent activator but shows lower efficacy. nih.gov
The following table provides a summary of the potency of various fenamates on Slo2.1 channels, illustrating the range of activities within this chemical class.
| Compound | Target | EC₅₀ (mM) | Notes |
| Niflumic acid | Slo2.1 | 2.1 | Partial agonist |
| Flufenamic acid | Slo2.1 | 1.4 | Partial agonist |
| Mefenamic acid | Slo2.1 | ~0.08 - 2.1 | Partial agonist |
| Tolfenamic acid | Slo2.1 | ~0.08 - 2.1 | Partial agonist |
| Meclofenamic acid | Slo2.1 | ~0.08 - 2.1 | Partial agonist |
| N-phenylanthranilic acid | Slo2.1 | 0.79 ± 0.03 | Minimal pharmacophore for activation |
This table is interactive and can be sorted by clicking on the column headers.
Allosteric and Competitive Inhibition Mechanisms
The precise mechanism of inhibition for this compound, whether allosteric or competitive, has not been definitively established in the available literature. However, studies on related fenamate compounds offer potential models for its mode of action.
Fenamates have been observed to exhibit complex interactions with their targets. For example, their effects on Slo2.1 channels are biphasic, with an initial rapid activation followed by a slow phase of current inhibition. nih.gov This suggests that fenamates may bind to two distinct sites on the channel: an extracellularly accessible site for activation and a cytoplasmically accessible site within the pore to cause inhibition. nih.gov
Furthermore, studies on other fenamates, such as flufenamic acid, meclofenamic acid, mefenamic acid, and tolfenamic acid, have indicated that they can act as allosteric modulators of GABA-A receptors. nih.gov These compounds were found to affect the receptor in a facilitatory-like allosteric manner without having an affinity for the [³⁵S]TBPS binding site. nih.gov This suggests that fenamates can modulate receptor function without directly competing with the endogenous ligand at its binding site.
Ligand-Protein Interactions via X-ray Co-crystallography and Molecular Docking
Direct X-ray co-crystallography or detailed molecular docking studies of this compound complexed with a specific protein target are not widely available. However, structural studies of the compound itself and related molecules provide valuable insights into its potential interactions.
While specific amino acid residues that interact with this compound are not identified, studies on related fenamates suggest the importance of hydrogen bonding. The coplanarity between the carboxylic acid group and the imino group in N-phenylanthranilic acid is stabilized by an internal hydrogen bond. nih.gov In the solid state, fenamates often form dimers through hydrogen bonds between their carboxylic acid moieties. mdpi.com
Molecular docking studies of other non-steroidal anti-inflammatory drugs (NSAIDs) with similar scaffolds have predicted key interactions. For example, in the binding of certain derivatives to PI3Kα, the amino acids S774 and K802 have been identified as important for the ligand/PI3Kα complex formation.
The conformational flexibility of fenamates is a critical aspect of their interaction with binding sites. The conformation of these molecules can change upon binding to a target. For example, studies on mefenamic, tolfenamic, and flufenamic acids in the presence of a model lipid membrane showed that the molecules change their conformational equilibria upon binding. mdpi.com
The structure of fenamate molecules consists of an anthranilic acid derivative with a phenyl group attached to the nitrogen atom. mdpi.com The relative orientation of the two aromatic rings is a key conformational feature. This flexibility allows the molecule to adapt to the specific geometry of a binding pocket, which can influence its biological activity.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation
The relationship between the chemical structure of this compound and its biological activity can be inferred from studies on the broader class of N-phenylanthranilic acid derivatives.
The position and electronic nature of substituents on both the anthranilic acid and the phenyl rings play a crucial role in determining the biological activity of fenamates.
Studies on substituted N-phenylanthranilic acids have shown that the introduction of substituents in the anthranilic part of the molecule generally increases anti-inflammatory activity. nuph.edu.ua Specifically, the introduction of chloro or nitro groups into the para-position of the anthranilic fragment of N-phenylanthranilic acid hydrazide enhances anti-inflammatory effects. nuph.edu.ua Conversely, substituents on the non-anthranilic phenyl ring can either increase or decrease activity depending on their nature and position. nuph.edu.ua
For the broader class of fenamates, N-phenylanthranilic acid has been identified as the minimal pharmacophore for the activation of Slo2.1 channels, indicating that the core structure is essential for activity. nih.gov The presence of a second aromatic group is considered indispensable for this activity. nih.gov
The following table summarizes the general structure-activity relationships for N-phenylanthranilic acid derivatives.
| Structural Feature | Impact on Activity | Reference |
| N-phenylanthranilic acid scaffold | Minimal requirement for Slo2.1 channel activation | nih.gov |
| Substituents on the anthranilic ring | Generally increases anti-inflammatory activity | nuph.edu.ua |
| Para-substitution on the anthranilic ring (e.g., Cl, NO₂) | Increases anti-inflammatory activity of hydrazide derivatives | nuph.edu.ua |
| Substituents on the non-anthranilic phenyl ring | Can increase or decrease activity | nuph.edu.ua |
| Second aromatic group | Indispensable for Slo2.1 channel activation | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Role of Carboxylic Acid and Amine pKa in Potency and Selectivity
The potency and selectivity of this compound and its analogs, collectively known as fenamates, are significantly influenced by the ionization states of the carboxylic acid and the secondary amine groups. The pKa values of these functional groups dictate the charge of the molecule at a given pH, which in turn affects its ability to cross biological membranes and interact with its molecular targets, such as ion channels.
The carboxylic acid moiety of fenamates typically has a pKa value in the range of 4 to 5. nih.gov This means that at physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated, existing as a negatively charged carboxylate anion. nih.gov This negative charge is often crucial for the interaction of these compounds with their binding sites. For instance, in the context of ion channel modulation, the charged form of the molecule may interact with charged amino acid residues within the channel pore or at its entrance, leading to channel block or modulation.
The secondary amine group, which links the two aromatic rings, is a weak base. Its pKa is influenced by the electronic properties of the substituents on the phenyl rings. The degree of protonation of this amine at physiological pH can affect the molecule's conformation and its hydrogen bonding capabilities, which are critical for binding to target proteins.
Research on the action of fenamates on various ion channels has provided insights into the role of their pKa. For example, mefenamic acid, a close analog of this compound, has a pKa of 4.2. nih.gov At physiological pH, it exists primarily in its anionic form. nih.gov Studies on TRPM3 channels have shown that mefenamic acid blocks the channel from the outside of the cell, suggesting that the charged form of the molecule is the active species. nih.gov The potency of its inhibitory action is also dependent on the extracellular pH, further highlighting the importance of the ionization state of the carboxylic acid. nih.gov
The selectivity of fenamates for different ion channels may also be governed by the specific pKa-dependent interactions they can form. For instance, the precise positioning of the negative charge on the carboxylate group can lead to selective binding to one type of ion channel over another, based on the specific arrangement of charged residues in the channel's binding pocket. digitellinc.com While systematic studies directly correlating a range of pKa values of both the carboxylic acid and amine in fenamates to potency and selectivity are not extensively documented in the reviewed literature, the available evidence strongly indicates that the ionization state of these functional groups is a critical determinant of their pharmacological activity.
Design Principles for Enhanced Potency and Selectivity (e.g., Isosteres, Bioisosteres, Scaffold Hopping)
To improve the potency, selectivity, and pharmacokinetic properties of this compound and other fenamate derivatives, medicinal chemists employ several design principles, including the use of isosteres, bioisosteres, and scaffold hopping.
Isosteres and Bioisosteres
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or to reduce toxicity. nih.gov In the context of fenamates, both the carboxylic acid and the secondary amine functionalities, as well as the aromatic rings, can be subjects of bioisosteric modification.
One common bioisosteric replacement for the carboxylic acid group is the tetrazole ring. drughunter.com Tetrazoles have a similar pKa to carboxylic acids, allowing them to exist in the anionic form at physiological pH and thus mimic the interactions of the carboxylate group. drughunter.com This substitution can sometimes lead to improved metabolic stability and cell permeability. drughunter.com Another class of carboxylic acid bioisosteres are acyl sulfonamides, which can also mimic the acidic nature of the carboxyl group and form key hydrogen bond interactions with target proteins. drughunter.com
The secondary amine linker can also be replaced with other groups to alter the conformational flexibility and electronic properties of the molecule. For example, replacing the amine with an ether or a thioether linkage can impact the molecule's geometry and its ability to act as a hydrogen bond donor.
The following table illustrates the structure-activity relationship of some fenamate analogs on the activation of Slo2.1 channels, where modifications to the core structure lead to changes in potency.
| Compound | Structure | EC₅₀ (mM) |
|---|---|---|
| Meclofenamic acid (MCFA) | 0.08 | |
| Tolfenamic acid (TFA) | >0.08 | |
| Mefenamic acid (MFA) | >0.08 | |
| Flufenamic acid (FFA) | 1.4 | |
| Niflumic acid (NFA) | 2.1 |
Scaffold Hopping
Scaffold hopping is a medicinal chemistry strategy that aims to identify new molecular cores that can maintain the essential pharmacophoric features of a known active compound. nih.gov This approach can lead to the discovery of compounds with novel intellectual property, improved properties, and potentially different selectivity profiles. nih.gov
Starting from the this compound scaffold, one could envision replacing the central N-phenylanthranilic acid core with other bicyclic or heterocyclic systems that can spatially orient the key functional groups in a similar manner. For example, a quinoline (B57606) or a benzoxazine (B1645224) core could be explored as a potential replacement for the fenamate scaffold. The goal is to mimic the three-dimensional arrangement of the carboxylic acid and the substituted phenyl ring that is critical for biological activity.
An example of scaffold hopping leading to a change in biological activity is seen in the development of selective cyclooxygenase-2 (COX-2) inhibitors, where the core structures of non-steroidal anti-inflammatory drugs (NSAIDs) have been modified to achieve selectivity. While not a direct hop from the fenamate scaffold, the principle of modifying the central ring system to alter selectivity is a key concept in drug design.
Applications and Future Directions in Drug Discovery Research
Development as a Lead Compound for Therapeutic Agents
The N-phenylanthranilic acid core structure, characteristic of 3-Methyl-2-(phenylamino)benzoic acid, is a well-established pharmacophore found in several non-steroidal anti-inflammatory drugs (NSAIDs). This class of compounds, often referred to as "fenamates," has a long history in medicine, which provides a strong foundation for developing new therapeutic agents with potentially improved properties. Knowledge of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of existing fenamates can guide the modification of new analogs to optimize their drug-like properties. nih.gov
Research into substituted phenylaminobenzoic acids has identified them as valuable lead compounds for indications beyond inflammation. For instance, derivatives of 3-(phenylamino)benzoic acid have been developed as potent and highly selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castrate-resistant prostate cancer (CRPC). nih.govmerckmillipore.com The strategic placement of the carboxylic acid and secondary amine groups, along with substitutions on the phenyl rings, are crucial for achieving high potency and selectivity, demonstrating the utility of this scaffold as a lead structure for targeted cancer therapy. nih.gov
Role as a Synthetic Intermediate for Novel Bioactive Molecules
The chemical structure of this compound features two key functional groups ripe for chemical elaboration: a carboxylic acid and a secondary amine. This dual functionality makes it a versatile synthetic intermediate for creating libraries of novel compounds through various organic reactions.
The synthesis of the core scaffold itself is well-documented, often achieved through a copper-catalyzed Ullmann condensation reaction between a halogenated benzoic acid (like 2-chloro-3-methyl-benzoic acid) and an aniline (B41778). uky.edunih.gov Once formed, the carboxylic acid moiety can be converted into esters, amides, or other functional groups, while the secondary amine can be alkylated or acylated. These modifications allow for the systematic exploration of the chemical space around the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. For example, the S-substituted ester of a related heterocyclic system serves as an excellent precursor for introducing amino acid or alkyl amine residues to generate compounds with potential anticancer activity. acs.org This highlights the principle of using a core structure as a template to build more complex and biologically active molecules. acs.orgekb.eg
Potential in Inhibitor Design for Specific Biological Pathways
A significant area of interest for the this compound scaffold is in the rational design of enzyme inhibitors for specific biological pathways. The most prominent example is the inhibition of aldo-keto reductase 1C3 (AKR1C3). nih.govmerckmillipore.com
AKR1C3 plays a critical role in the intratumoral biosynthesis of potent androgens like testosterone and 5α-dihydrotestosterone, which drive the growth of castrate-resistant prostate cancer (CRPC). nih.govnih.govdrugbank.comupenn.edu Therefore, inhibiting AKR1C3 is a rational therapeutic strategy for managing this advanced form of cancer. nih.govmerckmillipore.com It is crucial that inhibitors are selective for AKR1C3 over other closely related isoforms, such as AKR1C1 and AKR1C2, as the inhibition of these enzymes could lead to undesirable effects by increasing androgen-dependent signaling. nih.govnih.gov
Studies on a series of 3-(phenylamino)benzoic acid analogs have demonstrated that this scaffold can achieve both high potency and remarkable selectivity. Researchers have identified compounds with nanomolar affinity for AKR1C3 that are over 200-fold selective against other AKR1C isoforms. merckmillipore.commerckmillipore.com Structure-activity relationship (SAR) studies have revealed that placing the carboxylic acid at the meta-position of the benzoic acid ring is key to conferring this high selectivity. nih.govnih.govdrugbank.com
| Compound | B-Ring Substituent (R) | AKR1C3 IC₅₀ (µM) | AKR1C2 IC₅₀ (µM) | Selectivity (IC₅₀ Ratio C2:C3) |
|---|---|---|---|---|
| 5a | m-CF₃ | 0.50 | 11.1 | 20 |
| 5b | -H | 2.79 | 3.0 | 1 |
| 5f | m-OMe | 2.65 | 84.4 | 32 |
| 5g | m-Me | 1.67 | 21.5 | 13 |
| 5l | p-Br | 1.18 | >30 | >25 |
| 5r | m,m di-Me | 0.87 | 49.3 | 57 |
Data adapted from a study on N-phenyl-aminobenzoates, illustrating the structure-activity relationship for AKR1C3 inhibition. upenn.edu The specific this compound isomer was not detailed in this series, but the data demonstrates the potential of the general scaffold.
Advanced Computational Screening and Rational Design Approaches
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. Rational drug design, which uses an understanding of a biological target's structure and mechanism, is particularly applicable to the this compound scaffold.
Computational techniques such as virtual high-throughput screening (vHTS) and molecular docking can be employed to screen large libraries of virtual compounds based on this scaffold against the three-dimensional structure of a target protein, such as AKR1C3. These methods predict the binding mode and affinity of potential inhibitors, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of the analogs and their biological activity. For the 3-(phenylamino)benzoic acid series, a linear correlation was found between the electronic effects of substituents on the phenyl ring and their AKR1C3 inhibitory potency. nih.govmerckmillipore.com This indicates that computational models can effectively predict the potency of new derivatives, guiding a more rational and efficient design process. Conformational scans and other theoretical calculations have also been used to understand the physicochemical properties of these molecules, such as polymorphism, which is critical for drug development. uky.edu
Q & A
What are the standard synthetic routes for 3-Methyl-2-(phenylamino)benzoic acid in academic research?
The compound is synthesized via two primary routes:
- Suzuki-Miyaura Cross-Coupling : Reacting 3-iodobenzoic acid with phenylboronic acid in the presence of PdCl₂ and NaOH yields the target compound. This method achieves high regioselectivity and moderate yields (quantified in specific cases) .
- Two-Step Alkylation-Cyclization : A process involving alkylation of substituted anilines followed by cyclization under acidic conditions is used for derivatives with complex substitution patterns. Reaction conditions (e.g., temperature, solvent) are critical for optimizing yield and purity .
How can researchers characterize the crystalline forms of this compound?
Polymorph characterization requires a multi-technique approach:
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves molecular packing and hydrogen-bonding networks .
- Powder X-Ray Diffraction (PXRD) : Distinguishes between polymorphs (e.g., 5-I, 5-II, 5-III) by comparing experimental and simulated patterns .
- FTIR Spectroscopy : Identifies conformational flexibility via shifts in N–H and C=O stretching frequencies .
- Thermogravimetric Analysis (TGA) : Detects solvent inclusion in solvates (e.g., 5-S) .
What factors influence the polymorphism of this compound, and how can they be systematically studied?
Polymorphism arises from:
- Substituent Position : Methyl groups on the benzoic acid ring restrict conformational flexibility, reducing polymorphism. In contrast, unsubstituted analogs exhibit multiple forms due to rotational freedom .
- Intermolecular Interactions : Hirshfeld surface analysis quantifies contributions from H-bonding (N–H⋯O), π-π stacking, and van der Waals forces to lattice stability .
Methodology : Perform conformational scans (DFT) to map energy landscapes and correlate with experimental PXRD data .
What analytical strategies resolve contradictions in crystallographic data for polymorphic systems?
Contradictions often arise from:
- Disordered Solvent Molecules : Use SCXRD with low-temperature data collection to improve resolution.
- Overlapping PXRD Peaks : Pair Rietveld refinement with solid-state NMR to deconvolute signals .
- Thermodynamic Stability Conflicts : Compare DSC results with lattice energy calculations (e.g., using PIXEL or DFT-D3) to identify metastable forms .
How does this compound serve as a scaffold for bioactive compound development?
The compound’s structure is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid. Key modifications include:
- Carboxylic Acid Bioisosteres : Replace the –COOH group with tetrazoles or oxadiazoles to enhance bioavailability .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) to improve COX-2 selectivity in vitro .
Validation : Use LC-MS to monitor metabolic stability and cytotoxicity in cell-based assays .
What computational methods predict the stability and interaction networks in polymorphic structures?
Advanced workflows include:
- Conformational Scanning (DFT) : Identify low-energy conformers and compare with SCXRD-derived geometries .
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* in N–C bonds) to explain bond-length variations .
- Molecular Dynamics (MD) : Simulate temperature-dependent phase transitions using force fields parameterized for H-bonding .
What safety protocols are recommended for handling this compound in laboratory settings?
- Exposure Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory irritation .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .
- Toxicology Screening : Conduct Ames tests and zebrafish embryo assays to evaluate genotoxicity and developmental effects .
How do regulatory guidelines impact the use of this compound in pharmacological research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
